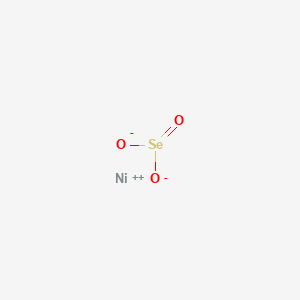

Nickel(2+) selenite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nickel(2+) selenite is a useful research compound. Its molecular formula is NiO3Se and its molecular weight is 185.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

Nickel(II) selenite undergoes thermal decomposition at elevated temperatures, forming nickel(II) oxide (NiO) and selenium dioxide (SeO₂):

NiSeO3ΔNiO+SeO2↑(T>510∘C)

This process proceeds via intermediate phases (e.g., hydrated forms) under controlled heating .

| Temperature Range | Reaction Steps | Products | Reference |

|---|---|---|---|

| 100–300°C | Loss of water from hydrates | NiSeO₃·nH₂O → Anhydrous NiSeO₃ | |

| 510–690°C | Decomposition of anhydrous NiSeO₃ | NiO + SeO₂ |

Redox Reactions

Selenite (SeO₃²⁻) in NiSeO₃ participates in redox processes due to selenium's intermediate oxidation state (+4). Key interactions include:

Oxidation by Bromine

In acidic conditions, selenite reacts with bromine (Br₂) via a complex mechanism involving bromonium ion transfer:

SeO32−+Br2→SeO42−+2Br−(pH<2)

-

Kinetics : Inhibited by bromide ions (Br⁻) due to tribromide (Br₃⁻) formation, which reduces Br₂ reactivity .

-

Mechanism : Proceeds through intermediate selenite-bromine adducts (e.g., SeO₃Br⁻) .

Reduction by Magnetite

Magnetite (Fe₃O₄) catalyzes selenite reduction to elemental selenium (Se⁰) under anoxic conditions:

SeO32−+Fe2+→Se0+Fe3+(pH∼5–7)

-

Electrochemical Studies : Chronoamperometry reveals nucleation-controlled Se⁰ deposition on magnetite surfaces .

Acid-Base Reactivity

Nickel(II) selenite reacts with strong acids, liberating selenous acid (H₂SeO₃):

NiSeO3+2H+→Ni2++H2SeO3

-

Stability : Insoluble in water but dissolves in oxidizing acids (e.g., HNO₃) via selenium oxidation to SeO₄²⁻ .

Coordination Chemistry

NiSeO₃ adopts a trigonal prismatic geometry around selenium, with nickel in octahedral coordination . This structure facilitates ligand-exchange reactions:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| NiSeO₃ + PO₄³⁻ → Ni₃(PO₄)₂ + SeO₃²⁻ | Aqueous, neutral pH | Phosphate ligand substitution | |

| NiSeO₃ + S²⁻ → NiS + SeO₃²⁻ | Alkaline, reducing | Sulfide displacement |

Industrial and Environmental Relevance

Propriétés

Numéro CAS |

10101-96-9 |

|---|---|

Formule moléculaire |

NiO3Se |

Poids moléculaire |

185.66 g/mol |

Nom IUPAC |

nickel(2+);selenite |

InChI |

InChI=1S/Ni.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |

Clé InChI |

GHSAOVDWYLDVNT-UHFFFAOYSA-L |

SMILES |

[O-][Se](=O)[O-].[Ni+2] |

SMILES canonique |

[O-][Se](=O)[O-].[Ni+2] |

Key on ui other cas no. |

10101-96-9 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.